molecular formula C12H10ClNO2 B14509026 1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one CAS No. 64648-67-5

1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one

Cat. No.: B14509026
CAS No.: 64648-67-5
M. Wt: 235.66 g/mol
InChI Key: WDMIUQKTDBAHBW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a chlorophenyl group attached to a pyridinone ring, which is further substituted with a hydroxyl and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one typically involves the reaction of 4-chlorophenyl derivatives with pyridinone precursors. One common method involves the use of 4-chloroaniline and 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas . The reaction conditions usually include heating and stirring to ensure complete dissolution and reaction of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of solvents and catalysts that are easily recoverable and reusable is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products:

    Oxidation: Formation of 1-(4-Chlorophenyl)-3-oxo-2-methylpyridin-4-one.

    Reduction: Formation of 1-(4-Phenyl)-3-hydroxy-2-methylpyridin-4-one.

    Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can interact with hydrophobic pockets .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

64648-67-5

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-hydroxy-2-methylpyridin-4-one

InChI

InChI=1S/C12H10ClNO2/c1-8-12(16)11(15)6-7-14(8)10-4-2-9(13)3-5-10/h2-7,16H,1H3

InChI Key

WDMIUQKTDBAHBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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